molecular formula C10H10BrNO B8655841 1-Bromo-3-(2-isocyanatopropan-2-yl)benzene

1-Bromo-3-(2-isocyanatopropan-2-yl)benzene

Cat. No. B8655841
M. Wt: 240.10 g/mol
InChI Key: PGKOVGJCRNZALC-UHFFFAOYSA-N
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Patent
US07456194B2

Procedure details

To solution of A6.1c (11 g, 0.045 mol) in dichloromethane (110 ml) was added triethylamine (5.85 g, 0.057 mol) and cooled to 0° C. under N2. Ethylchloroformate (5.65 g, 0.05 mol) was added drop wise and stirred at 0° C. for 1 h. Sodium azide (3.24 g, 0.049 mol) was added and the mixture was stirred at RT over night. Reaction mixture was filtered to remove triethylamine-hydrochloride salt. The organic layer was concentrated to provide 1-azido-2-(3-bromophenyl)-2-methylpropan-1-one which was dissolved in toluene (60 mL) and heated to 100° C. for 30 min. The toluene was removed under vacuum to provide 1-bromo-3-(2-isocyanatopropan-2-yl)benzene. A mixture of 1-bromo-3-(2-isocyanatopropan-2-yl)benzene, pyridine (30 ml) and benzyl alcohol (12.2 g, 0.113 mol) was heated to 100° C. for 2 h under nitrogen. The reaction mixture was cooled to RT, quenched with 1.5 N HCl and extracted with ethyl acetate (3×50 ml). The combined organic layer was washed with water, brine, dried over anhydrous sodium sulfate and concentrated. Product was purified by column chromatography to give 7 g (45%) of A6.1d. 1H NMR (300 MHz, CDCl3) 1.65 (s, 6H), 5.03 (s, 2H), 5.1 (bs, 1H), 7.2 (dd, 1H), 7.35 (m, 6H), 7.54 (s, 1H). LCMS (M−H)+=350.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([N:11]=[C:12]=[O:13])([CH3:10])[CH3:9])[CH:3]=1.[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:11][C:12](=[O:13])[O:21][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([CH3:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=C1)C(C)(C)N=C=O
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with 1.5 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
to give 7 g (45%) of A6.1d

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)C(C)(C)NC(OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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